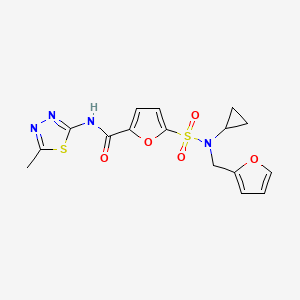![molecular formula C19H16ClN3O B2703112 N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide CAS No. 2034435-54-4](/img/structure/B2703112.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen . Acetamides are often used in organic synthesis and can be derived from acetic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Acetamides, in general, can undergo various reactions including hydrolysis, reduction, and reaction with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, acetanilide, a type of acetamide, is an odorless solid with a melting point of 113-115°C and is slightly soluble in water .Scientific Research Applications
Corrosion Inhibition
One of the applications of derivatives similar to N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide is in corrosion inhibition. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors. They found that these compounds showed promising inhibition efficiencies, highlighting their potential as protective agents against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Luminescent Agents for Imaging
Another study explored the application of a related compound, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, as a thiol-reactive luminophore for fluorescence microscopy, accumulating in mitochondria. This represents a novel application of a 3MLCT luminescent agent for specific targeting in biological imaging, demonstrating the potential of similar compounds in scientific research applications (Amoroso et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds analogous to this compound have been synthesized and analyzed for their potential in photovoltaic applications and ligand-protein interactions. Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and evaluated their light harvesting efficiency and interaction with the Cyclooxygenase 1 (COX1) protein, indicating their utility in dye-sensitized solar cells (DSSCs) and potential therapeutic applications (Mary et al., 2020).
Inhibition of Fatty Acid Synthesis
Research into chloroacetamide derivatives, such as the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides, has highlighted the biological impact of these compounds. This study provides insights into the selective herbicidal activity of chloroacetamides, potentially offering a basis for understanding the biochemical interactions of related acetamide compounds in biological systems (Weisshaar & Böger, 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-2-1-4-15(17)10-19(24)23-12-14-7-8-18(22-11-14)16-5-3-9-21-13-16/h1-9,11,13H,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAWRUPTVRJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)



![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)



